N-methyl-2-piperazin-1-ylacetamide

Fragment-based drug discovery Lipophilicity LogP

N-Methyl-2-piperazin-1-ylacetamide (CAS 39890-41-0) is a small-molecule fragment of the piperazine-acetamide class, featuring a saturated piperazine ring linked to an N-methylacetamide side chain. With a molecular weight of 157.21 g/mol, a topological polar surface area (tPSA) of 44.4 Ų, and a calculated LogP of -0.97, it occupies a physicochemical space highly compatible with fragment-based screening and lead optimization.

Molecular Formula C7H17Cl2N3O
Molecular Weight 230.13 g/mol
CAS No. 39890-41-0
Cat. No. B1461647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-piperazin-1-ylacetamide
CAS39890-41-0
Molecular FormulaC7H17Cl2N3O
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESCNC(=O)CN1CCNCC1.Cl.Cl
InChIInChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11)
InChIKeyPCAYBFINZCOBFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-piperazin-1-ylacetamide (CAS 39890-41-0): A Piperazine-Acetamide Fragment for Fragment-Based Drug Discovery


N-Methyl-2-piperazin-1-ylacetamide (CAS 39890-41-0) is a small-molecule fragment of the piperazine-acetamide class, featuring a saturated piperazine ring linked to an N-methylacetamide side chain . With a molecular weight of 157.21 g/mol, a topological polar surface area (tPSA) of 44.4 Ų, and a calculated LogP of -0.97, it occupies a physicochemical space highly compatible with fragment-based screening and lead optimization . The compound is also registered in the BMRB metabolomics database as a quality control standard for NMR-based fragment screening, underscoring its relevance in structure-guided drug discovery [1].

Why N-Methyl-2-piperazin-1-ylacetamide Cannot Be Replaced by Unsubstituted Piperazine Acetamide Analogs


Piperazine-acetamide fragments sharing the same core scaffold can exhibit markedly different physicochemical and interaction profiles depending on the presence and nature of N-substitution on the acetamide nitrogen . The N-methyl group in N-methyl-2-piperazin-1-ylacetamide modulates logP, aqueous solubility, and hydrogen-bonding capacity, which directly influence fragment hit rates in biophysical screens and the tractability of ensuing structure–activity relationships (SAR). Simply interchanging this compound with the unsubstituted 2-piperazin-1-ylacetamide (CAS 55829-43-1) or other N-alkyl variants without quantitative evidence risks irreproducible screening results, misaligned solubility parameters, or missed binding opportunities in target-based campaigns .

Head-to-Head Quantitative Differentiation: N-Methyl-2-piperazin-1-ylacetamide vs. Closest Analogs


Lipophilicity Tuning: N-Methyl vs. Unsubstituted Acetamide

The N-methyl substitution in N-methyl-2-piperazin-1-ylacetamide reduces polarity relative to the unsubstituted 2-piperazin-1-ylacetamide, as reflected in the calculated partition coefficient. The target compound has a LogP of -0.97 , whereas the des-methyl analog is predicted to have a LogP of approximately -1.5 to -2.0 (class-level inference based on the removal of a methylene and NH hydrogen-bond donor contribution) [1]. This differential shifts the fragment into a more favorable lipophilicity range for passive membrane permeability while retaining aqueous solubility.

Fragment-based drug discovery Lipophilicity LogP

Aqueous Solubility Benchmarking: LogSW Comparison

Intrinsic aqueous solubility is a critical parameter for fragment screening at high concentrations. The target compound exhibits a calculated logSW of -0.83 , indicating moderate solubility suitable for typical fragment screening concentrations (500–1000 µM). In contrast, the unsubstituted 2-piperazin-1-ylacetamide is expected to have higher solubility (lower logSW) due to additional hydrogen-bond donor capacity, which may lead to excessive solubility-driven non-specific effects in some assay formats [1].

Solubility Fragment screening Biophysical assays

NMR Reference Data Availability for Fragment QC

N-methyl-2-piperazin-1-ylacetamide is one of a limited set of fragments for which fully assigned 1D 1H NMR spectra under standardized conditions (1 mM in DMSO-d6, 298 K, pH 6.0, 600 MHz Bruker Avance spectrometer) have been publicly deposited in the BMRB fragment QC database [1]. Comparable NMR reference data are not publicly available for 2-piperazin-1-ylacetamide or N-ethyl-2-piperazin-1-ylacetamide. This deposit enables direct identity and purity verification of purchased material against a certified spectral standard, reducing QC burden in fragment library assembly [2].

NMR spectroscopy Fragment library QC Metabolomics

Hydrogen-Bond Donor/Acceptor Profile and Fragment-Library Compatibility

The target compound possesses 2 hydrogen-bond donors (Hdon) and 3 hydrogen-bond acceptors (Hacc), with a tPSA of 44.4 Ų . These values place it firmly within the Rule of Three (Ro3) guidelines for fragment libraries (MW ≤ 300, cLogP ≤ 3, Hdon ≤ 3, Hacc ≤ 3). The unsubstituted 2-piperazin-1-ylacetamide has 3 Hdon (primary amide plus piperazine NH), which exceeds the Ro3 Hdon threshold and may bias screening results toward hydrogen-bond-rich pharmacophores [1]. The N-methyl group thus optimizes the donor count for unbiased fragment screening.

Fragment library design Physicochemical properties Rule of Three

Optimal Procurement Scenarios for N-Methyl-2-piperazin-1-ylacetamide Based on Quantitative Differentiation


NMR-Based Fragment Screening Library Assembly

The availability of a certified 1H NMR reference spectrum (BMRB bmse011023) allows immediate identity and purity verification upon receipt, without the need for in-house standard development. This is particularly valuable for core facilities and screening centers assembling fragment libraries of 500–2000 compounds, where QC turnaround time is a bottleneck [1].

Biochemical High-Concentration Screening Campaigns

With a logSW of -0.83, the compound dissolves at concentrations up to ~150 mM in DMSO, yet remains within a solubility range that minimizes aggregate-based artifacts common with more polar fragments. This balanced solubility profile supports robust screening at fragment-typical concentrations (100–1000 µM) in biochemical assays .

Structure–Activity Relationship (SAR) Expansion of Piperazine-Containing Leads

The N-methyl group provides a defined lipophilicity anchor (LogP = -0.97) that is ideal for fragment growing or merging strategies. The well-characterized physicochemical parameters (tPSA 44.4, Hdon=2, Hacc=3) offer a predictable starting point for computational modeling and property-guided optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-2-piperazin-1-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.